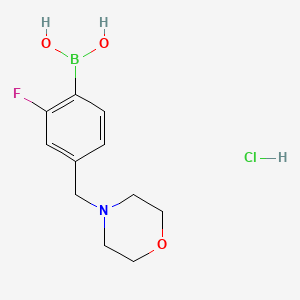

2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride

Description

2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride is a boronic acid derivative featuring a fluorine atom at the ortho position and a morpholinomethyl group (-CH₂-morpholine) at the para position of the phenyl ring. The boronic acid moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.

Properties

Molecular Formula |

C11H16BClFNO3 |

|---|---|

Molecular Weight |

275.51 g/mol |

IUPAC Name |

[2-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride |

InChI |

InChI=1S/C11H15BFNO3.ClH/c13-11-7-9(1-2-10(11)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H |

InChI Key |

QCVVUBPDKBVDTF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN2CCOCC2)F)(O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride typically involves the reaction of 2-fluoro-4-(morpholinomethyl)phenylboronic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with halides or pseudohalides in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.

Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, often used to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

-

Suzuki-Miyaura Coupling Reactions :

- This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming biaryl compounds. These compounds play a crucial role in the development of pharmaceuticals and agrochemicals due to their structural complexity and functionality .

- Building Blocks in Drug Development :

-

Polymer Chemistry :

- The compound can be incorporated into polymers to create materials with unique properties. Its ability to form reversible covalent bonds with enzymes makes it valuable in developing new materials for biomedical applications .

Pharmaceutical Applications

-

Enzyme Inhibition :

- Boronic acids, including this compound, exhibit interesting biological properties such as acting as enzyme inhibitors. They have been studied for their potential as inhibitors of serine proteases and certain kinases, making them significant in drug discovery processes .

- Cancer Research :

Case Study: Antiandrogen Activity

A series of flutamide-like compounds were synthesized using boronic acids, including derivatives similar to this compound. These compounds were tested against prostate cancer cell lines (LAPC-4, PC-3) to evaluate their effectiveness compared to standard antiandrogen drugs. The results indicated that modifications in the structure significantly influenced their activity, highlighting the importance of specific substituents like fluorine for enhancing biological efficacy .

Data Table: Comparison of Boronic Acid Derivatives

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| This compound | Potential enzyme inhibitor | Drug development |

| Flutamide-like compounds | Antiproliferative against prostate cancer | Cancer research |

| Arylboronic acids | Versatile building blocks | Organic synthesis |

Mechanism of Action

The primary mechanism of action for 2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Commercial Comparison of Fluorinated Phenylboronic Acids

Key Observations :

- Solubility: The morpholinomethyl group in the target compound likely enhances solubility in polar solvents (e.g., acetonitrile/water mixtures) compared to trifluoromethyl or aminomethyl derivatives .

- Stability: Morpholine-containing compounds may undergo degradation under acidic conditions, as seen in related morpholinophenyl derivatives (e.g., degradation of (R)-4-[2-fluoro-4-(2-oxo-5-[1,2,3]triazol-1-yl methyl-oxazolidin-3-yl)phenyl]-piperazine-1-ium hydrochloride) .

Reactivity in Cross-Coupling Reactions

Fluorinated phenylboronic acids are widely used in Suzuki-Miyaura reactions. demonstrates that phenylboronic acid derivatives achieve high yields (84–86%) in biphenyl synthesis under standard conditions. However:

- Electronic Effects : The electron-donating nature of the morpholine ring could counterbalance the electron-withdrawing fluorine, balancing reactivity for coupling with electron-deficient aryl halides .

Table 2: Hazard Profiles of Selected Boronic Acid Derivatives

Implications for Target Compound :

- The hydrochloride salt and morpholine group may pose risks similar to other boronic acid hydrochlorides, including skin/eye irritation (H315-H319) and respiratory sensitization (H335). Proper handling (e.g., PPE, ventilation) is critical .

Biological Activity

2-Fluoro-4-(morpholinomethyl)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenylboronic acid structure with a fluorine substituent and a morpholinomethyl group, which may enhance its solubility and reactivity. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound acts as an inhibitor of specific signaling pathways involved in cancer cell proliferation. For instance, studies have shown that it can inhibit the activity of the androgen receptor (AR), which is crucial in prostate cancer progression .

- Efficacy : In vitro studies demonstrated that this compound effectively reduced cell viability in androgen-dependent prostate cancer cell lines such as LAPC-4. The presence of the fluorine atom in the ortho position relative to the boronic acid enhances its antiproliferative activity, likely due to improved binding interactions with target proteins .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity.

- Mechanism : The compound demonstrates inhibitory effects on bacterial growth by disrupting biofilm formation and reducing virulence factors in pathogenic bacteria .

- Efficacy : Minimum inhibitory concentrations (MICs) for related phenylboronic acids have been reported at concentrations as low as 100 µg/mL against various strains, indicating potent antibacterial properties.

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| Control (Boronic Acid) | >500 | <10 |

Case Studies

Several case studies have highlighted the therapeutic potential of boronic acids, including derivatives like this compound:

- Prostate Cancer Treatment : A study evaluated the effects of this compound on prostate cancer cell lines, revealing significant reductions in cell viability compared to controls. The results suggested that the compound could serve as a lead candidate for further development in anti-androgen therapies .

- Antibiofilm Studies : In another investigation, the compound's ability to prevent biofilm formation was assessed using marine bacterial strains. Results indicated that it could effectively inhibit biofilm development on surfaces, which is critical for treating infections associated with biofilms .

Q & A

Q. Designing assays for boronic acid-mediated inhibition studies :

- Protocol :

Enzyme kinetics : Measure IC₅₀ using a fluorogenic substrate (e.g., Z-Gly-Pro-AMC for proteases).

Competitive binding : Perform isothermal titration calorimetry (ITC) to quantify enthalpy changes.

Cellular uptake : Use ¹⁹F MRI or fluorescent tagging (e.g., BODIPY) to track intracellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.